molecular formula C16H14Cl2N2O4 B3738296 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide

Cat. No. B3738296
M. Wt: 369.2 g/mol
InChI Key: SRFVSIBYSPNBRG-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide, also known as nitrofenac, is a chemical compound that has been extensively studied for its potential applications in scientific research. Nitrofenac belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic properties.

Scientific Research Applications

Nitrofenac has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Nitrofenac has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of cancer therapies.

Mechanism of Action

The exact mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX enzymes, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Nitrofenac has been shown to exhibit anti-inflammatory and analgesic properties in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Nitrofenac has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

Nitrofenac has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain and use in experiments. It has been extensively studied for its potential applications in scientific research, making it a potential candidate for a wide range of experiments. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide also has some limitations. It has a relatively short half-life, which may limit its effectiveness in certain experiments. It also has a low solubility in water, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide. One area of research is the development of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide-based therapies for the treatment of inflammatory diseases such as arthritis. Another area of research is the development of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide-based cancer therapies. Further studies are needed to fully understand the mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide and its potential applications in scientific research.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O4/c1-9-5-12(6-10(2)16(9)18)24-8-15(21)19-14-7-11(20(22)23)3-4-13(14)17/h3-7H,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFVSIBYSPNBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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